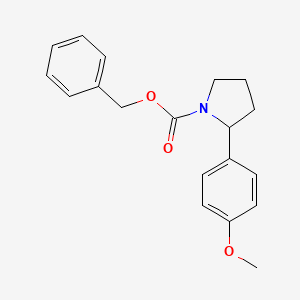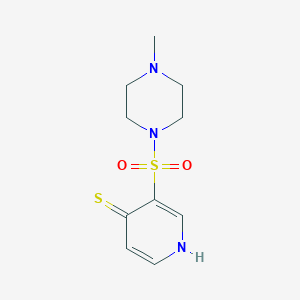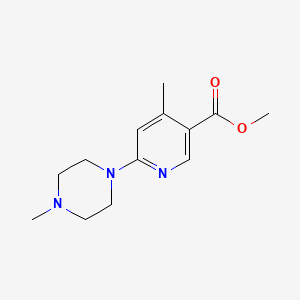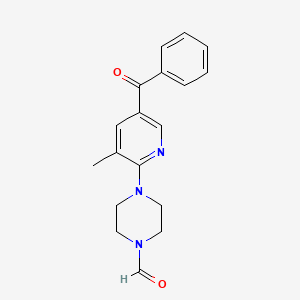
2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a cyclopentyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with a β-keto ester can form the pyrazole ring, which is then further functionalized to introduce the amino, cyclopentyl, and nitro groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield amino derivatives .
Scientific Research Applications
2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)propanol
- 2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)acetic acid
- 2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethylamine
Uniqueness
2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N4O3 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(5-amino-3-cyclopentyl-4-nitropyrazol-1-yl)ethanol |
InChI |
InChI=1S/C10H16N4O3/c11-10-9(14(16)17)8(7-3-1-2-4-7)12-13(10)5-6-15/h7,15H,1-6,11H2 |
InChI Key |
VZKYPWGXGPTITE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN(C(=C2[N+](=O)[O-])N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


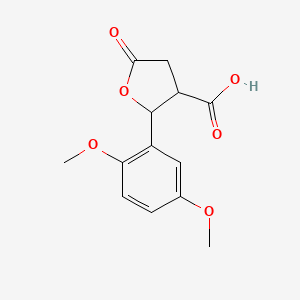

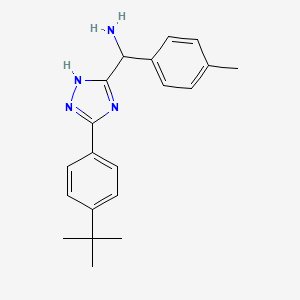
![2-Bromo-5-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798142.png)

![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)
